Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a fused oxirane (epoxide) ring and a bicyclic octane framework. Its structure features a carboxylate ester group at position 2 and two methyl substituents at the 4,4-positions of the spiro system.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-4-5-7-11(10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
AHYJCPSJVFUBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC12C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Analysis
Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has gained attention in organic synthesis and medicinal chemistry. This compound features a molecular structure characterized by a spiro linkage, found in many biologically active molecules.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several synthetic routes. One common method includes the reaction of a suitable ester with a spirocyclic precursor in the presence of a catalyst.
One common method is the esterification process, which involves reacting 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester form. The reaction conditions are critical for optimizing yield and purity. Consistent reaction parameters like temperature and pressure are essential for high-quality synthesis, and the use of continuous flow reactors in industrial settings can enhance production efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation: This compound can be oxidized to produce corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction: The ester functional group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions may occur where the methoxy group can be replaced with other functional groups under basic conditions using nucleophiles like sodium methoxide.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared to three key analogs (Table 1):
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1559498-17-7) .
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1692434-03-9) .
Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (Ref: 10-F701260) .
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Properties
- The 2-chloro substituent in the chloro-methyl analog increases molecular polarity and may enhance reactivity in nucleophilic substitutions, contrasting with the inert methyl groups in the target compound.
Pharmacopeial and Industrial Relevance
- None of the spirocyclic esters in Table 1 are cited in pharmacopeial standards (e.g., USP-NF tests for crystallinity or dimethylaniline content ), unlike β-lactam antibiotics such as (2S,5R,6R)-6-...carboxylic acid derivatives .
Biological Activity
Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its unique spirocyclic structure, which allows it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with enzymes like methionine aminopeptidase (MetAP) and others involved in cancer cell proliferation and antimicrobial resistance .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis .
- Anticancer Potential : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with DNA or inhibiting critical cellular pathways .
Antimicrobial Studies
In a comparative analysis of various compounds, this compound was assessed for its effectiveness against a range of bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Compound A | Escherichia coli | 64 µg/mL |
| Similar Compound B | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Studies
A study focusing on the anticancer properties of spirocyclic compounds found that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A2780 | 20 | DNA intercalation |
Case Studies and Research Findings
- Study on Antibacterial Resistance : A recent study highlighted the compound's ability to overcome certain antibiotic resistance mechanisms in bacteria by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
- Therapeutic Applications : Ongoing research is exploring the use of this compound as a precursor for synthesizing novel pharmaceuticals aimed at treating infections and cancer . Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
- Comparative Analysis with Other Compounds : When compared to other spirocyclic compounds, this compound demonstrated superior activity against specific bacterial strains and cancer cell lines, underscoring its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
